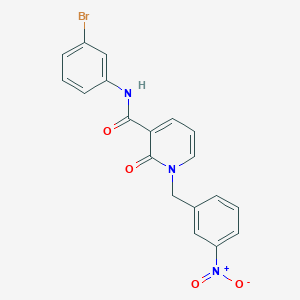

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BPNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPNB belongs to the dihydropyridine class of compounds and has been studied for its unique properties and mechanism of action.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to a family of chemicals that have been synthesized for various biological and chemical studies. One relevant synthesis involves a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, showcasing the versatility of bromo and nitro substitutions in developing compounds with potential insecticidal and fungicidal activities (Zhu et al., 2014). Another study involves the synthesis of bifunctional tetraaza macrocycles, indicating the strategic use of nitrobenzyl groups in crafting chelating agents with potential medical imaging applications (McMurry et al., 1992).

Biological Activities

Research into compounds structurally related to N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide often focuses on their potential biological activities. A study on the synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide, involving nitration, benzylation, and bromination steps similar to those that might be used in synthesizing the target compound, points towards methodologies for creating intermediates with relevance to pharmaceutical development (Mereyala & Sambaru, 2005). Additionally, the spectrophotometric determination of anionic surfactants in river waters using derivatives that include nitrobenzyl and pyridinium bromide functionalities highlights the application of similar compounds in environmental monitoring and analysis (Higuchi et al., 1980).

Ligand Design and Synthesis

Compounds with bromo, nitro, and carboxamide functionalities serve as key building blocks in the design and synthesis of ligands for biochemical applications. The development of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, as described in the synthesis of architecturally preorganized ligands for potential biological labeling, showcases the strategic incorporation of such functional groups (Charbonnière, Weibel, & Ziessel, 2002).

Antioxidant and Anticholinergic Activities

The synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products with bromo and nitro groups, reveals the potential of such compounds for antioxidant and anticholinergic activities. These synthesized molecules demonstrated powerful antioxidant activities when compared to standard antioxidants, highlighting the therapeutic potential of compounds with similar structural motifs (Rezai et al., 2018).

Propiedades

IUPAC Name |

N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYHKVYDHHBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)